molecular formula C22H11NO2 B14414122 BENZO(ghi)PERYLENE, 5-NITRO- CAS No. 81316-87-2

BENZO(ghi)PERYLENE, 5-NITRO-

Cat. No.: B14414122
CAS No.: 81316-87-2
M. Wt: 321.3 g/mol
InChI Key: PEVCOODQXOIYQH-UHFFFAOYSA-N
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Description

BENZO(ghi)PERYLENE, 5-NITRO-: is a derivative of benzo[ghi]perylene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are organic compounds containing multiple benzene rings. Benzo[ghi]perylene is known for its occurrence in crude oil, coal tar, and as a product of incomplete combustion found in tobacco smoke, automobile exhausts, and industrial emissions

Preparation Methods

The synthesis of BENZO(ghi)PERYLENE, 5-NITRO- typically involves nitration of benzo[ghi]perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

BENZO(ghi)PERYLENE, 5-NITRO- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

BENZO(ghi)PERYLENE, 5-NITRO- has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZO(ghi)PERYLENE, 5-NITRO- involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.

Comparison with Similar Compounds

BENZO(ghi)PERYLENE, 5-NITRO- can be compared with other nitro-PAHs such as:

  • 1-Nitropyrene
  • 2-Nitrofluorene
  • 3-Nitrobenzanthrone

These compounds share similar structural features but differ in their specific chemical properties and biological activities. BENZO(ghi)PERYLENE, 5-NITRO- is unique due to its specific arrangement of benzene rings and the position of the nitro group, which influences its reactivity and applications .

Properties

CAS No.

81316-87-2

Molecular Formula

C22H11NO2

Molecular Weight

321.3 g/mol

IUPAC Name

2-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C22H11NO2/c24-23(25)18-11-10-16-15-3-1-2-12-4-5-13-6-7-14-8-9-17(18)22(16)21(14)20(13)19(12)15/h1-11H

InChI Key

PEVCOODQXOIYQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC6=C5C3=C(C=C2)C=C6

Origin of Product

United States

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